molecular formula C12H18F3N3O2S B2841884 3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine CAS No. 2201434-50-4

3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine

Cat. No.: B2841884
CAS No.: 2201434-50-4
M. Wt: 325.35
InChI Key: QUFASSPIUSGSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-(3,3,3-trifluoropropanesulfonyl)piperidine is a useful research compound. Its molecular formula is C12H18F3N3O2S and its molecular weight is 325.35. The purity is usually 95%.
The exact mass of the compound 3-(1-methyl-1H-pyrazol-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms, including those related to 3-(1-methyl-1H-pyrazol-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine , indicates their crucial role in studying drug-drug interactions and metabolism. The selectivity of these inhibitors is vital for deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, highlighting their potential applications in optimizing drug efficacy and safety (Khojasteh et al., 2011).

Sulfonamide Inhibitors

Sulfonamide compounds, including those structurally related to 3-(1-methyl-1H-pyrazol-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine , play a significant role as bacteriostatic antibiotics and have applications beyond their antimicrobial properties, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their application in targeting various diseases highlights the importance of these compounds in therapeutic research (Gulcin & Taslimi, 2018).

Developmental Toxicity of Perfluoroalkyl Acids and Derivatives

The study of the developmental toxicity of perfluoroalkyl acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), and their derivatives, is crucial in understanding their environmental impact and implications for human health. These compounds have widespread industrial and consumer product applications, raising concerns about their persistence and potential hazards. This area of research underscores the importance of assessing the safety and environmental impact of chemicals, including those related to 3-(1-methyl-1H-pyrazol-3-yl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine (Lau et al., 2004).

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-(3,3,3-trifluoropropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3O2S/c1-17-7-4-11(16-17)10-3-2-6-18(9-10)21(19,20)8-5-12(13,14)15/h4,7,10H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFASSPIUSGSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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